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molecular formula C13H17NO3 B8745517 Methyl 1-cyclohexyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate CAS No. 919989-58-5

Methyl 1-cyclohexyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate

Cat. No. B8745517
M. Wt: 235.28 g/mol
InChI Key: YTGQOKOEIKDGDD-UHFFFAOYSA-N
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Patent
US08173684B2

Procedure details

To a solution of dimethyl (2E,4Z)-4-(methoxymethylene)-2-pentenedioate (1.23 g) in DMF (30 mL) was added cyclohexanamine (670 mg) at 0° C., and the mixture was stirred at the same temperature for 30 min under a nitrogen atmosphere. The reaction mixture was heated to reflux for 5 hr. The mixture was cooled with an ice-water bath and poured into water (100 mL). The resulted mixture was extracted with EtOAc (100 mL×2), and the organic phases were combined, washed with brine two times, dried over MgSO4, filtered and evaporated in vacuo. The residue was purified by silica gel column chromatography eluting with EtOAc-hexane (1:2-1:1) to give methyl 1-cyclohexyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate (520 mg).
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
670 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO/[CH:3]=[C:4](\[C:11]([O:13][CH3:14])=[O:12])/[CH:5]=[CH:6]/[C:7]([O:9]C)=O.[CH:15]1([NH2:21])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1.O>CN(C=O)C>[CH:15]1([N:21]2[C:7](=[O:9])[CH:6]=[CH:5][C:4]([C:11]([O:13][CH3:14])=[O:12])=[CH:3]2)[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
1.23 g
Type
reactant
Smiles
CO\C=C(\C=C\C(=O)OC)/C(=O)OC
Name
Quantity
670 mg
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 30 min under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hr
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled with an ice-water bath
EXTRACTION
Type
EXTRACTION
Details
The resulted mixture was extracted with EtOAc (100 mL×2)
WASH
Type
WASH
Details
washed with brine two times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with EtOAc-hexane (1:2-1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CCCCC1)N1C=C(C=CC1=O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 520 mg
YIELD: CALCULATEDPERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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